Distinct Fluorine Substitution Pattern Elevates Topological Polar Surface Area and Lipophilicity Relative to the Non-Fluorinated Parent
The 3,2',3'-trifluoro substitution pattern increases the topological polar surface area (TPSA) and logP compared to the non-fluorinated scaffold (Felbinac), enhancing membrane permeability while preserving hydrogen-bonding capacity. While direct experimental logP for the target compound is not publicly available, the calculated logP for the closest difluoro analog (2',3'-difluorobiphenyl-4-acetic acid) is 2.9 , and for the non-fluorinated Felbinac it is 3.26 . The additional fluorine in the target compound is predicted to further moderate logP, potentially improving the balance between solubility and permeability. The TPSA for 2',3'-difluoro analog is reported as 54.37 Ų , providing a quantitative baseline for the class.
| Evidence Dimension | LogP (lipophilicity) and TPSA (polarity) |
|---|---|
| Target Compound Data | LogP: predicted to be approx. 2.7 (class estimate); TPSA: not directly reported |
| Comparator Or Baseline | Felbinac (biphenyl-4-acetic acid): LogP 3.26 ; 2',3'-Difluorobiphenyl-4-acetic acid: LogP 2.9, TPSA 54.37 Ų |
| Quantified Difference | Target compound estimated to be ~0.3-0.5 logP units lower than Felbinac |
| Conditions | Calculated ACD/LogP ; Calculated LogP and TPSA from a compound database |
Why This Matters
Moderate lipophilicity (logP 2-3) is optimal for oral bioavailability; the target compound’s predicted shift away from highly lipophilic Felbinac may reduce non-specific protein binding and improve pharmacokinetics.
